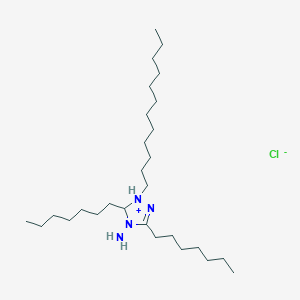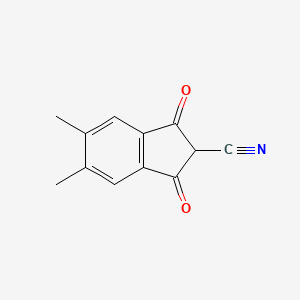
(3-Iodoprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodoprop-1-en-1-yl)benzene: is an organic compound with the molecular formula C9H9I It is a derivative of benzene, where a prop-1-en-1-yl group is substituted with an iodine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Heck Reaction: One common method for synthesizing (3-Iodoprop-1-en-1-yl)benzene is through the Heck reaction. This involves the coupling of iodobenzene with allyl alcohol in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. This method allows for the formation of the double bond in the prop-1-en-1-yl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck or Wittig reactions, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-Iodoprop-1-en-1-yl)benzene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under reflux conditions.
Oxidation: m-CPBA or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst under atmospheric pressure.
Major Products:
Substitution: Formation of substituted prop-1-en-1-ylbenzenes.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of propylbenzene.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Iodoprop-1-en-1-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating studies in molecular biology and biochemistry.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry:
Material Science: this compound is used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (3-Iodoprop-1-en-1-yl)benzene in chemical reactions involves the activation of the double bond and the iodine atom. The iodine atom acts as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The molecular targets and pathways depend on the specific application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
(3-Bromoprop-1-en-1-yl)benzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.
(3-Chloroprop-1-en-1-yl)benzene: Contains a chlorine atom, leading to variations in reactivity and applications.
(3-Fluoroprop-1-en-1-yl)benzene: The presence of a fluorine atom affects the compound’s electronic properties and reactivity.
Uniqueness:
Reactivity: The iodine atom in (3-Iodoprop-1-en-1-yl)benzene makes it more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
Applications: Its unique reactivity profile allows for specific applications in organic synthesis and material science that may not be achievable with other halogenated analogs.
Properties
IUPAC Name |
3-iodoprop-1-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCDVGVHIMIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708710 |
Source


|
| Record name | (3-Iodoprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59625-54-6 |
Source


|
| Record name | (3-Iodoprop-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
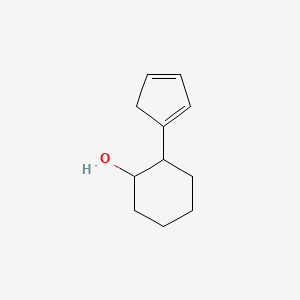
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
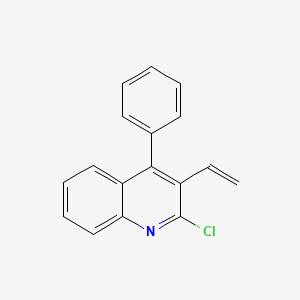


![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
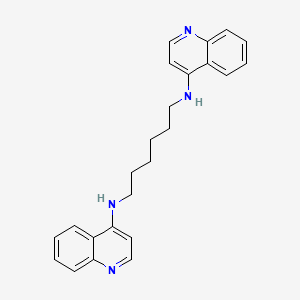

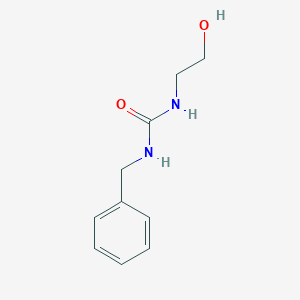
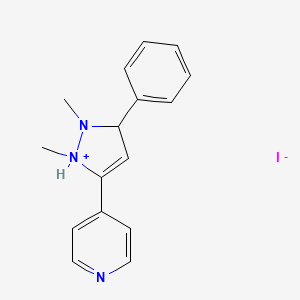
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
